molecular formula C11H16N2 B1583260 1-(2-Methylphenyl)piperazine CAS No. 39512-51-1

1-(2-Methylphenyl)piperazine

Cat. No.: B1583260
CAS No.: 39512-51-1
M. Wt: 176.26 g/mol
InChI Key: WICKLEOONJPMEQ-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)piperazine is a chemical compound belonging to the phenylpiperazine class. The compound has a molecular formula of C11H16N2 and a molecular weight of 176.26 g/mol .

Mechanism of Action

Target of Action

1-(2-Methylphenyl)piperazine is a psychoactive designer drug of the phenylpiperazine group . The primary targets of this compound are the GABA receptors . These receptors play a crucial role in the nervous system by regulating the transmission of signals in the brain.

Mode of Action

This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This interaction with its targets leads to changes in the nervous system, affecting the transmission of signals in the brain.

Biochemical Pathways

These pathways are involved in various physiological processes, including mood regulation, sleep, and muscle tone .

Pharmacokinetics

It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound . These properties can impact the bioavailability of this compound, influencing its effectiveness.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the nervous system. By acting as a GABA receptor agonist, this compound can affect the transmission of signals in the brain, potentially leading to changes in mood, sleep patterns, and muscle tone .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

Safety and Hazards

This chemical causes severe skin burns and eye damage. It is harmful if swallowed or in contact with skin . In case of contact, immediate medical attention is required. Contaminated clothing should be washed before reuse .

Relevant Papers

There are several peer-reviewed papers and technical documents related to “1-(2-Methylphenyl)piperazine” available at Sigma-Aldrich . These documents can provide more detailed information about this compound.

Chemical Reactions Analysis

1-(2-Methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

    Cyclization: Cyclization reactions can be performed to form more complex heterocyclic structures.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted piperazine derivatives .

Comparison with Similar Compounds

1-(2-Methylphenyl)piperazine can be compared with other phenylpiperazine derivatives, such as:

Properties

IUPAC Name

1-(2-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICKLEOONJPMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192651
Record name ortho-Methylphenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39512-51-1
Record name 1-(2-Methylphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39512-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Mepp
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039512511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ortho-Methylphenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(o-tolyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-MEPP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P26KQQ7V5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 1-(2-Methylphenyl)piperazine compare to other similar compounds, and how do these structural differences affect their interaction with serotonin receptors?

A2: this compound belongs to a series of 1-aryl-4-(2-aryl-1-diazenyl)-piperazines. Its structure differs from other compounds in the series by the presence of a methyl group at the ortho position of the phenyl ring directly attached to the piperazine moiety. [] While the research doesn't directly compare the binding affinities of these compounds, it highlights the importance of subtle structural variations in influencing their pharmacological activity. The presence and position of substituents on the aromatic rings likely contribute to the specific binding interactions with serotonin receptors, ultimately affecting their ability to induce downstream effects like muscle relaxation. [, ]

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